5-Hydroxypyrimidine-2-carboxylic acid

Catalog No.
S828747
CAS No.
345642-87-7
M.F
C5H4N2O3
M. Wt
140.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypyrimidine-2-carboxylic acid

CAS Number

345642-87-7

Product Name

5-Hydroxypyrimidine-2-carboxylic acid

IUPAC Name

5-hydroxypyrimidine-2-carboxylic acid

Molecular Formula

C5H4N2O3

Molecular Weight

140.1 g/mol

InChI

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10)

InChI Key

GJEGYXYPWJJUPE-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)C(=O)O)O

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)O

5-Hydroxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. It is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pyrimidine ring. This compound is often utilized as a synthetic intermediate in various

  • Antibacterial activity: Some studies have shown that 5-HPCA exhibits antibacterial properties against certain bacterial strains []. The mechanism behind this activity remains to be elucidated.
, primarily involving nucleophilic substitutions and condensation reactions. Notably, it can undergo:

  • Decarboxylation: Removal of the carboxyl group under heat or catalytic conditions.
  • Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing derivatives.
  • Nucleophilic addition: The hydroxyl group can act as a nucleophile in further synthetic transformations .

This compound exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Antioxidant Activity: The presence of the hydroxyl group contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Pharmacological Potential: Research indicates that derivatives of 5-hydroxypyrimidine-2-carboxylic acid may exhibit anti-inflammatory and analgesic effects .

Several methods exist for synthesizing 5-hydroxypyrimidine-2-carboxylic acid, including:

  • Multi-step Reaction from 2-Bromo-5-nitropyridine:
    • Involves multiple steps including nitration, reduction, and hydrolysis.
    • Typical reagents include dimethyl sulfoxide and hydrochloric acid, followed by ammonia and sulfuric acid .
  • Direct Hydroxylation of Pyrimidine Derivatives:
    • Utilizes hydroxylating agents to introduce the hydroxyl group at the 5-position of the pyrimidine ring.
  • Carboxylation Reactions:
    • Involves the introduction of the carboxylic acid group through carbon dioxide or carboxylic anhydrides under specific conditions .

5-Hydroxypyrimidine-2-carboxylic acid serves various purposes in different fields:

  • Pharmaceutical Industry: Acts as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
  • Agricultural Chemicals: Utilized in developing pesticides and herbicides due to its biological activity.
  • Chemical Research: Employed in studies related to pyrimidine derivatives and their potential applications in medicinal chemistry .

Research on the interactions of 5-hydroxypyrimidine-2-carboxylic acid with other compounds has revealed:

  • Synergistic Effects: When combined with certain antibiotics, it may enhance antimicrobial efficacy.
  • Binding Studies: Investigations into its binding affinity with biological targets indicate potential pathways for drug development.

These studies highlight its relevance in pharmacology and biochemistry .

Several compounds share structural similarities with 5-hydroxypyrimidine-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxypyrimidine-5-carboxylic AcidC5H4N2O3Lacks the hydroxyl group at position 5
6-Hydroxypyridine-3-carboxylic AcidC6H6N2O3Hydroxyl group at position 6; different biological activity
Methyl 5-hydroxypyridine-2-carboxylateC7H7NO3Ester derivative; used for different applications

Uniqueness

The unique combination of functional groups in 5-hydroxypyrimidine-2-carboxylic acid provides distinct chemical reactivity and biological properties compared to its analogs. Its specific position of substitution on the pyrimidine ring allows for tailored interactions in biological systems, making it a valuable compound in medicinal chemistry .

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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